REACTION_CXSMILES
|
[CH3:1][S:2]([O-:4])=[O:3].[Na+].Br[C:7]1[C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].CCN(C(C)C)C(C)C.CS(C)=O>CCOC(C)=O.[O-]S(C(F)(F)F)(=O)=O.[Cu+2].[O-]S(C(F)(F)F)(=O)=O>[CH3:1][S:2]([C:7]1[C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10])(=[O:4])=[O:3] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(N)C=CC1)[N+](=O)[O-]
|
Name
|
copper(II) triflate
|
Quantity
|
0.83 g
|
Type
|
catalyst
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Cu+2].[O-]S(=O)(=O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite™
|
Type
|
WASH
|
Details
|
The filtrate was washed with water, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by flash chromatography over silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C(=C(N)C=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |